Yuanhuafin

Description

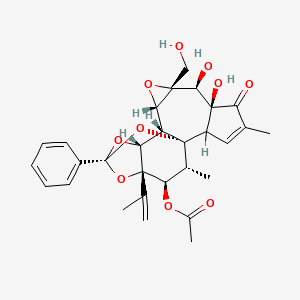

Yuanhuafin (YF) is a daphnane-type diterpene isolated from the flower buds and roots of Daphne genkwa (Genkwa Flos), a plant traditionally used in Chinese medicine for anti-inflammatory and anticancer purposes . First identified in 1982 , YF belongs to the "YuanhuaXin" family, which includes ten structurally related diterpenes: yuanhuacin (YC), yuanhuadin (YD), yuanhuafin (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT) . These compounds share a common daphnane skeleton but differ in substituents, leading to distinct pharmacological and toxicological profiles.

YF has a molecular formula of C₂₉H₃₂O₁₀ and a molecular weight of 540.57 g/mol . Structurally, it features a phenyl (Ph) group and an acetyloxy (OAc) substituent at specific positions, distinguishing it from analogues like YC and YP .

Properties

CAS No. |

82870-43-7 |

|---|---|

Molecular Formula |

C29H32O10 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |

InChI |

InChI=1S/C29H32O10/c1-13(2)27-21(35-16(5)31)15(4)28-18-11-14(3)20(32)26(18,34)24(33)25(12-30)22(36-25)19(28)23(27)37-29(38-27,39-28)17-9-7-6-8-10-17/h6-11,15,18-19,21-24,30,33-34H,1,12H2,2-5H3/t15-,18?,19+,21-,22+,23-,24-,25+,26-,27+,28+,29-/m1/s1 |

InChI Key |

YUNIKDZHTDZEHX-DBRWXJJLSA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1(C5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

Canonical SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Yuanhuafin; Yuanhuafine. |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations

Key structural differences among YuanhuaXin diterpenes are summarized below:

| Compound | R1 | R2 | R3 | R4 | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| YF | H | H | Ph | OAc | C₂₉H₃₂O₁₀ | 540.57 |

| YC | OH | H | (CH=CH)₂(CH₂)₄CH₃ | OBz | C₃₆H₄₄O₁₀ | 648.74 |

| YP | H | H | CH=CH(CH₂)₆CH₃ | OAc | C₃₁H₄₂O₉ | 570.66 |

| YT | H | OH | (CH=CH)₂(CH₂)₄CH₃ | OAc | C₃₃H₄₄O₁₀ | 612.70 |

Data adapted from structural analyses and molecular characterization studies .

- YF vs. YC : YC has a hydroxyl (OH) group and a benzoyloxy (OBz) substituent, enhancing its solubility and anticancer activity. YF lacks these groups, contributing to its lower therapeutic index .

- YF vs. YP : Both YF and YP share an OAc group, but YP has a longer aliphatic chain at R3, which may influence metabolic stability and toxicity .

Pharmacological Activities

Anticancer Effects

- YC : Demonstrates potent activity against lung and breast cancers by inhibiting Protein Kinase C (PKC) and inducing apoptosis .

- YD and YT : Show promising anticancer effects in vivo, with YT exhibiting higher bioavailability than YC .

- YF: Limited data exist, but its cytotoxicity is overshadowed by toxicity concerns. One study reported moderate activity against hepatic carcinoma cells .

Anti-Inflammatory Effects

Toxicity Profiles

| Compound | Key Toxicities | LD₅₀ (Rodents) | Bioavailability |

|---|---|---|---|

| YF | Hepatotoxicity, nephrotoxicity | Not reported | Low (oral) |

| YP | Reproductive toxicity, neurotoxicity | 12 mg/kg | Moderate |

| YC | Gastrointestinal toxicity | 25 mg/kg | Very low |

| YT | Mild hepatotoxicity | 50 mg/kg | Moderate |

Pharmacokinetic Challenges

- YF : After oral administration, YF is slowly absorbed and extensively metabolized via hydroxylation, methylation, and glucuronidation, leading to prolonged systemic exposure and toxicity .

- YC : Rapidly cleared (T₁/₂ = 5.3 h in rats) but shows improved bioavailability when administered via inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.